molecular formula C12H14ClN3S B2687281 2-(2-Chloroethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 879362-81-9

2-(2-Chloroethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No. B2687281
CAS RN: 879362-81-9
M. Wt: 267.78
InChI Key: LMEYJQHHUWTOFB-UHFFFAOYSA-N
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Description

The compound “2-(2-Chloroethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” belongs to the class of thieno[3,2-d]pyrimidin-4-amines . These compounds have been reported to inhibit Mycobacterium tuberculosis bd oxidase .

Scientific Research Applications

Synthesis Techniques and Derivative Development

  • Synthesis of Pyrido and Thieno Pyrimidin Derivatives : Research highlights methods for synthesizing derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one via the aza-Wittig reaction, focusing on the creation of compounds with potential for further biological activity studies (Liu et al., 2006).
  • Annulation Strategies : A study outlines a one-pot multistep cascade reaction for annulating pyrimidines to thiophenes, producing a variety of thieno[2,3-d]pyrimidine derivatives, highlighting a solvent-free, efficient synthetic method (Pokhodylo et al., 2015).
  • Microwave Irradiation Techniques : The use of microwave irradiation to synthesize tetrahydrobenzo[b]thiophene derivatives and their potential applications in medicinal chemistry are discussed, demonstrating the efficiency of this method in producing complex molecules (Abdalha et al., 2011).

Biological Activities and Applications

  • Antimicrobial Activity : Research into substituted tricyclic compounds based on the pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine structure reveals significant antibacterial and antifungal activities, indicating potential for therapeutic applications (Mittal et al., 2011).
  • Fungicidal Activity : A study on novel benzothiophene-fused pyrido[1,2-a]pyrimidine derivatives reports high fungicidal activity against various fungi, suggesting potential for agricultural applications (Xu et al., 2018).
  • Synthesis and Evaluation of Bioactive Derivatives : The development and characterization of new bioactive derivatives of benzothieno[2,3-d]pyrimidin-4(3H)-one are discussed, with some compounds showing promising anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha et al., 2007).

Mechanism of Action

properties

IUPAC Name

2-(2-chloroethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c13-6-5-9-15-11(14)10-7-3-1-2-4-8(7)17-12(10)16-9/h1-6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEYJQHHUWTOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)CCCl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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